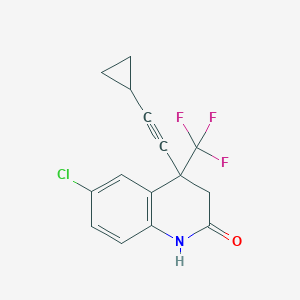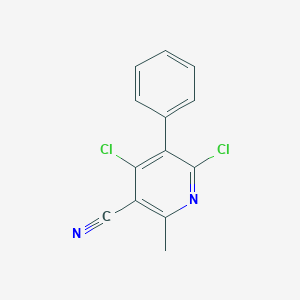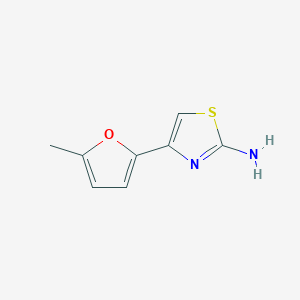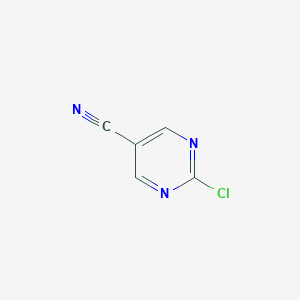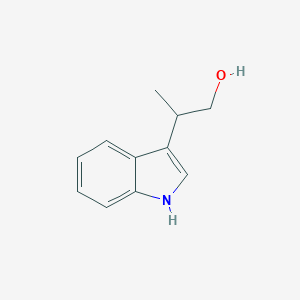
2-(1H-indol-3-yl)propan-1-ol
Descripción general
Descripción
“2-(1H-indol-3-yl)propan-1-ol” is a small molecule that belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position .
Synthesis Analysis
There are several methods for synthesizing similar compounds. For instance, one method involves the direct alkylation reaction of indole with chalcone, catalyzed by pure citrus lemon juice . Another method involves deamination, esterification, and protection of the resulting diol .
Molecular Structure Analysis
The molecular formula of “2-(1H-indol-3-yl)propan-1-ol” is C11H14N2O3 . It has an average mass of 222.240 Da and a monoisotopic mass of 222.100449 Da .
Physical And Chemical Properties Analysis
“2-(1H-indol-3-yl)propan-1-ol” has a topological polar surface area of 80.6 Ų and a complexity of 227 . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors .
Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Activities
Scientific Field:
Medicinal Chemistry
2-(1H-indol-3-yl)propan-1-ol
has been investigated for its antimicrobial and antitubercular properties. Researchers synthesized novel derivatives of this compound and evaluated their efficacy against microbial pathogens. These studies aim to discover new therapeutic agents for infectious diseases.
Experimental Procedures:
Results:
- Antitubercular Activity : Certain derivatives demonstrated activity against M. tuberculosis, suggesting their potential as antitubercular agents .
IL-1β Modulation
Scientific Field:
Immunology and Inflammation Research
Summary:
Researchers explored the impact of 2-(1H-indol-3-yl)propan-1-ol on interleukin-1β (IL-1β) signaling. IL-1β plays a crucial role in inflammation and immune responses. The goal was to identify small molecules that could alter IL-1β activity.
Experimental Procedures:
Results:
Direcciones Futuras
Future research could focus on improving the synthesis methods and exploring the potential applications of “2-(1H-indol-3-yl)propan-1-ol”. For instance, the eco-friendly synthesis method using citrus lemon juice could be optimized for better yield . Additionally, the compound’s affinity to adrenoceptors suggests potential applications in the treatment of cardiovascular disorders .
Propiedades
IUPAC Name |
2-(1H-indol-3-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(7-13)10-6-12-11-5-3-2-4-9(10)11/h2-6,8,12-13H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJNIKZTDTZGFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



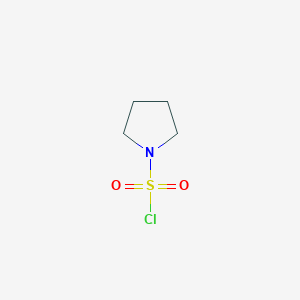

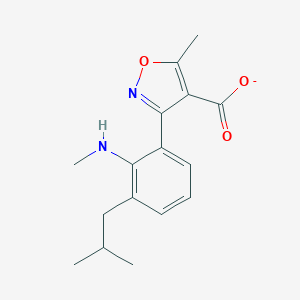
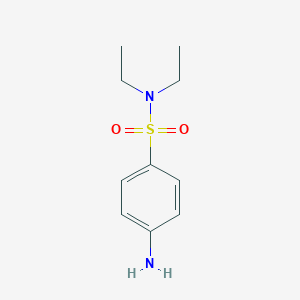

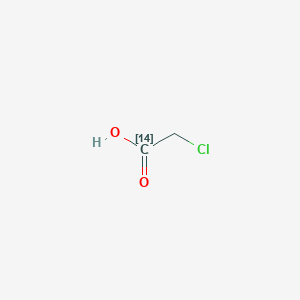

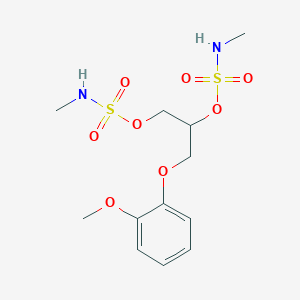
![(8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B154641.png)
